1-(3-Chlorophenyl)-3-methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea
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Overview
Description
1-(3-Chlorophenyl)-3-methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea is a synthetic organic compound with the molecular formula C13H12ClN3O It is characterized by the presence of a chlorophenyl group, a methyl group, and a pyridazinyl group attached to an azetidinyl urea core
Preparation Methods
The synthesis of 1-(3-Chlorophenyl)-3-methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Azetidinyl Core: The azetidinyl core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyridazinyl Group: The pyridazinyl group is introduced through a nucleophilic substitution reaction.
Attachment of the Chlorophenyl Group: The chlorophenyl group is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Final Urea Formation: The final step involves the formation of the urea linkage through a reaction with an isocyanate or a similar reagent.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-(3-Chlorophenyl)-3-methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding amines and carboxylic acids.
Scientific Research Applications
1-(3-Chlorophenyl)-3-methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific biological pathways.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Biological Research: The compound is used in biological assays to study its effects on various cellular processes and its potential as a therapeutic agent.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules with industrial relevance.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-3-methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)-3-(6-methylpyridin-2-yl)urea: This compound has a similar structure but with a pyridinyl group instead of a pyridazinyl group.
1-(3-Chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde:
1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one: This urea derivative has a different core structure and is studied for its distinct biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C16H18ClN5O |
---|---|
Molecular Weight |
331.80 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-1-methyl-1-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea |
InChI |
InChI=1S/C16H18ClN5O/c1-11-6-7-15(20-19-11)22-9-14(10-22)21(2)16(23)18-13-5-3-4-12(17)8-13/h3-8,14H,9-10H2,1-2H3,(H,18,23) |
InChI Key |
FESDGDHSHFTUFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)N2CC(C2)N(C)C(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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